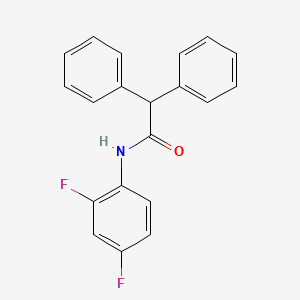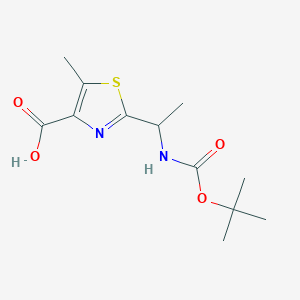
Ácido 2-(1-((terc-butoxicarbonil)amino)etil)-5-metiltiazol-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid is a chemical compound that features a thiazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : The thiazole ring is a common motif in biologically active compounds, and this compound could be used in the development of new drugs or biological probes.
Medicine: : The Boc-protected amine group makes it a useful intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: : It can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
Target of Action
The compound, also known as 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid, is a derivative of tert-butoxycarbonyl (Boc) amino acids . The Boc group is a widely used amine protecting group in organic synthesis . It plays a significant role in the protection and deprotection of amine functional groups, which are crucial in peptide synthesis .
Mode of Action
The compound interacts with its targets through the Boc group. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses, with reaction times ranging from 2-16 hours depending on the substrate . This interaction leads to changes in the structure of the target molecule, enabling further reactions or transformations.
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. The Boc group’s protection and deprotection play a significant role in these pathways, enabling the sequential addition of amino acids to form peptides . The compound’s interaction with its targets can influence these pathways, potentially affecting the synthesis of peptides.
Pharmacokinetics
It’s known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
The primary result of the compound’s action is the deprotection of the Boc group. This process enables the free amine to participate in further reactions, such as the formation of peptides . The compound’s action can therefore facilitate the synthesis of complex organic molecules, including peptides.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group typically requires specific conditions, such as the presence of TFA and certain temperatures . Additionally, the compound’s solubility in various solvents can affect its ability to interact with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid typically involves multiple steps, starting from simpler precursors
Thiazole Synthesis: : The thiazole ring can be synthesized through a cyclization reaction involving aminothiols and α-haloketones.
Carboxylation: : The carboxylic acid group can be introduced through oxidation reactions, such as the use of potassium permanganate (KMnO₄) or other oxidizing agents.
Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The carboxylic acid group can be introduced through oxidation reactions.
Reduction: : Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: : Substitution reactions can be employed to introduce various substituents on the thiazole ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), sodium hypochlorite (NaOCl)
Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: : Various alkyl halides, amines, and other nucleophiles
Major Products Formed
Oxidation: : Carboxylic acids
Reduction: : Alcohols, amines
Substitution: : Alkylated or acylated derivatives
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: : Another Boc-protected amine with a different ring structure.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: : Similar Boc-protected amine but with an azetidine ring instead of a thiazole ring.
Uniqueness
The presence of the thiazole ring in 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid distinguishes it from other Boc-protected amines, providing unique chemical and biological properties.
Propiedades
IUPAC Name |
5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-6(13-11(17)18-12(3,4)5)9-14-8(10(15)16)7(2)19-9/h6H,1-5H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZYPKDFEHTFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375999.png)
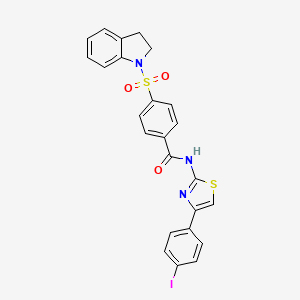
![1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2376001.png)
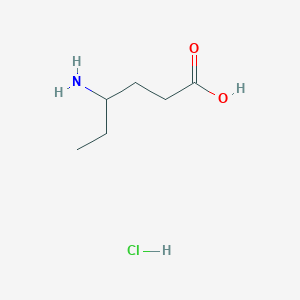
![7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2376006.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2376008.png)
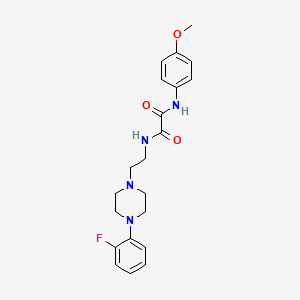
![N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2376013.png)
![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)
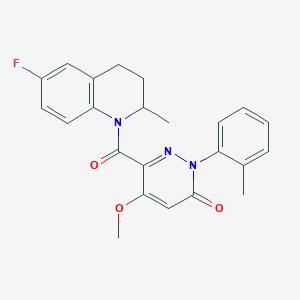
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)
![5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376019.png)
![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)
